N-benzyl-3-(benzylamino)-4-hydroxybutanamide
Übersicht
Beschreibung
N-benzyl-3-(benzylamino)-4-hydroxybutanamide is a useful research compound. Its molecular formula is C18H22N2O2 and its molecular weight is 298.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 298.168127949 g/mol and the complexity rating of the compound is 310. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
N-benzyl-3-(benzylamino)-4-hydroxybutanamide, as part of the 3-amino-4-hydroxybutanamides class, has been utilized for the synthesis of heterocyclic compounds, including oxazolidine structures, which are known for their antimicrobial properties. These compounds can act as prodrugs, undergoing lactonization in the organism, leading to biological effects. Studies have synthesized various derivatives of this compound, demonstrating their potential in antimicrobial applications (Tlekhusezh, Tyukhteneva, Badovskaya, & Aleksandrova, 1999).
GABA Uptake Inhibitors
Research has explored the synthesis of novel substituted 4-hydroxybutanamides, including this compound, to study their impact on murine GABA transport proteins. These compounds have shown potential as GABA uptake inhibitors, which could be relevant for neurological disorders such as epilepsy, neuropathic pain, and depression. Specific derivatives have demonstrated slight subtype selectivity and potency in GABA transporter inhibition (Kulig et al., 2011).
Anticonvulsant and Antinociceptive Activities
Another significant application is in the development of tricyclic derivatives as inhibitors of GABA transporters. These compounds have shown promising results in treating neurological disorders due to their inhibitory potency toward GABA transporters. Research has identified specific derivatives with anticonvulsant, antinociceptive, and antidepressant activities, offering potential therapeutic benefits for conditions like epilepsy and neuropathic pain (Zaręba et al., 2021).
Antioxidant and Anti-aggregation Properties
Recent studies have synthesized derivatives of this compound, focusing on their antioxidant and Aβ anti-aggregation capacities. These properties are vital in addressing oxidative stress-related pathologies, such as Alzheimer's disease. Compounds derived from this chemical have shown potent antioxidant effects and significant inhibition of Aβ1-40 self-aggregation (Benchekroun et al., 2019).
Antiarrhythmic Effects
The derivative TZ-50-2, a linear derivative of γ-aminobutyric acid which includes the this compound structure, has demonstrated antiarrhythmic effects in neurogenic atrial fibrillation. This compound shows promise in cardiac applications, particularly in addressing arrhythmias induced by vagal innervation disturbances (Cherednik, Sheikh-Zade, Galenko-Yaróshevskii, & Uvarov, 2000).
Eigenschaften
IUPAC Name |
N-benzyl-3-(benzylamino)-4-hydroxybutanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c21-14-17(19-12-15-7-3-1-4-8-15)11-18(22)20-13-16-9-5-2-6-10-16/h1-10,17,19,21H,11-14H2,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVMQZRTMSIEGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CC(=O)NCC2=CC=CC=C2)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.